REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH2:13].O.[Sn](Cl)Cl>CO>[NH2:10][C:4]1[C:5]([C:8]([NH2:9])=[O:13])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2.3|
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Name
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|
Quantity
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4.71 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
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27.97 g
|
Type
|
reactant
|
Smiles
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O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
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319 mL
|
Type
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solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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azeotroped with toluene
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate
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Type
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ADDITION
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Details
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10% aqueous sodium bicarbonate was added till the solution
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted 3× with CHCl3
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organics were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
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Smiles
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NC=1C(=NC=C(C1)Br)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |